Cas no 898367-00-5 (N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide)

N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide is a structurally complex benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a methanesulfonyl group, which enhances solubility and bioavailability, and a propyl-substituted dihydrobenzothiazole core, contributing to its stability and binding affinity. The presence of a methoxybenzamide moiety further modulates its electronic properties, making it a promising candidate for targeted drug development. This compound's well-defined stereochemistry (Z-configuration) ensures precise interactions with biological targets. Its synthetic versatility allows for further derivatization, supporting structure-activity relationship studies in therapeutic agent design.
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide structure
898367-00-5 structure
Product Name:N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide
CAS No:898367-00-5
MF:C19H20N2O4S2
MW:404.503102302551
CID:5480187
Update Time:2025-05-24

N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-methoxy-N-[6-(methylsulfonyl)-3-propyl-2(3H)-benzothiazolylidene]-
    • N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide
    • Inchi: 1S/C19H20N2O4S2/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h5-10,12H,4,11H2,1-3H3
    • InChI Key: VYISBOQVIKESEJ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCC)C2=CC=C(S(C)(=O)=O)C=C2S1)(=O)C1=CC=C(OC)C=C1

N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide Pricemore >>

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Additional information on N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide

Compound CAS No 898367-00-5: N-(2Z)-6-Methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide

The compound with CAS No 898367-00-5, known as N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide, is a highly specialized organic compound with a complex structure. This compound belongs to the class of benzothiazoles, which are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The benzothiazole core of this molecule is further substituted with a methanesulfonyl group at position 6 and a propyl group at position 3. Additionally, the compound features a 4-methoxybenzamide moiety attached via a Schiff base linkage at the 2-position of the dihydrobenzothiazole ring.

Recent studies have highlighted the potential of this compound in the field of drug discovery. The presence of the methanesulfonyl group imparts strong electron-withdrawing properties, which can enhance the bioavailability and stability of the molecule. Meanwhile, the propyl substituent introduces steric bulk, potentially influencing the molecule's pharmacokinetic profile. The 4-methoxybenzamide group is known to improve solubility and can serve as a site for further functionalization in medicinal chemistry applications.

One of the most intriguing aspects of this compound is its potential as a scaffold for developing bioactive molecules. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes. This makes it a promising candidate for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

In addition to its pharmacological applications, this compound has also been investigated for its electronic properties. The conjugated system within the dihydrobenzothiazole ring allows for efficient charge transport, making it a potential candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs), where it has demonstrated remarkable electrical performance due to its extended π-system and high thermal stability.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole core through condensation reactions and subsequent functionalization with the methanesulfonyl, propyl, and 4-methoxybenzamide groups. The stereochemistry at the Z-position is critical for maintaining the desired biological activity and electronic properties.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while reducing production costs. Furthermore, efforts are being made to explore its application in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Its unique combination of structural features positions it as a versatile building block for future innovations in both pharmaceuticals and materials science.

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